molecular formula C11H18O4 B12588411 Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate CAS No. 646038-29-1

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

Cat. No.: B12588411
CAS No.: 646038-29-1
M. Wt: 214.26 g/mol
InChI Key: VTEWEDJARYOWIX-SECBINFHSA-N
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Description

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate typically involves the formation of the spirocyclic structure through a series of organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate stands out due to its specific spirocyclic structure and the presence of the ester group. This combination provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

646038-29-1

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-[(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

InChI

InChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1

InChI Key

VTEWEDJARYOWIX-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCCC2(C1)OCCO2

Canonical SMILES

COC(=O)CC1CCCC2(C1)OCCO2

Origin of Product

United States

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